2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Overview
Description
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H9ClN4O2. It is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a methyl group at the 5-position, and a nitrophenyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine typically involves the reaction of 2-chloro-5-methylpyrimidine with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium bicarbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 2-position can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in a polar solvent, such as dimethylformamide, at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Reduction: 2-chloro-5-methyl-N-(3-aminophenyl)pyrimidin-4-amine.
Oxidation: 2-chloro-5-carboxyl-N-(3-nitrophenyl)pyrimidin-4-amine.
Scientific Research Applications
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methyl-N-(3-aminophenyl)pyrimidin-4-amine: Similar structure but with an amino group instead of a nitro group.
2-chloro-5-carboxyl-N-(3-nitrophenyl)pyrimidin-4-amine: Similar structure but with a carboxyl group instead of a methyl group.
Uniqueness
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-7-6-13-11(12)15-10(7)14-8-3-2-4-9(5-8)16(17)18/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDZHLUWVLZOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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